molecular formula C17H14ClN3OS B3719470 (2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one

(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one

Cat. No.: B3719470
M. Wt: 343.8 g/mol
InChI Key: KJRIKRDWOXFXDU-YBFXNURJSA-N
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Description

(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidenehydrazinylidene group, and a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one typically involves the condensation of appropriate hydrazine derivatives with thiazolidinone precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted thiazolidinones.

Scientific Research Applications

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research indicates its potential use in developing new therapeutic agents.

    Industry: The compound is explored for its use in material science, particularly in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-14-9-5-4-8-13(14)10-15-16(22)20-17(23-15)21-19-11-12-6-2-1-3-7-12/h1-9,11,15H,10H2,(H,20,21,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRIKRDWOXFXDU-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one
Reactant of Route 2
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(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one
Reactant of Route 3
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(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one
Reactant of Route 4
(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one
Reactant of Route 5
(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one
Reactant of Route 6
(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one

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